molecular formula C16H17N3O2S2 B5495225 N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide

Cat. No. B5495225
M. Wt: 347.5 g/mol
InChI Key: RXLUDQJUGQPFTQ-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)ethyl]-N’-benzylsulfamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzothiazole, a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For example, “N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide” is a white solid with a melting point of 170–172 °C .

Mechanism of Action

While the specific mechanism of action for “N-[2-(1,3-benzothiazol-2-yl)ethyl]-N’-benzylsulfamide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities. For instance, new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis .

Future Directions

The future directions for research on benzothiazole derivatives could include further exploration of their biological activities and potential applications in medicine. For instance, the development of novel antibiotics to control resistance problems is crucial . Additionally, further studies could be conducted to understand the structure-activity relationships of these compounds and to optimize their pharmacokinetic profiles .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(benzylsulfamoyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c20-23(21,18-12-13-6-2-1-3-7-13)17-11-10-16-19-14-8-4-5-9-15(14)22-16/h1-9,17-18H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLUDQJUGQPFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide

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